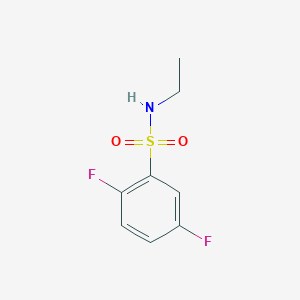

N-ethyl-2,5-difluorobenzene-1-sulfonamide

Description

Significance of Sulfonamide Derivatives in Contemporary Chemical and Medicinal Sciences

Sulfonamide derivatives represent a cornerstone in the field of medicinal chemistry, tracing their origins to the discovery of prontosil, the first commercially available antibacterial agent. The sulfonamide functional group (-SO₂NH₂) is a key structural motif found in a wide array of therapeutic agents. nih.gov These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and diuretic properties. nih.govscispace.com

The versatility of the sulfonamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. researchgate.net In drug design, the sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. ontosight.ai For instance, many sulfonamide-based drugs function by inhibiting specific enzymes. A classic example is their antibacterial action, which stems from the inhibition of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. nih.gov

Beyond their therapeutic applications, sulfonamides are valuable intermediates in organic synthesis, providing a gateway to a diverse range of heterocyclic and other complex organic molecules. scispace.comnih.gov The continued exploration of novel sulfonamide derivatives remains a vibrant area of research, with the goal of developing more potent and selective therapeutic agents. researchgate.net

Below is an interactive data table summarizing the diverse biological activities of sulfonamide derivatives.

| Biological Activity | Therapeutic Area |

| Antibacterial | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammatory Disorders |

| Diuretic | Cardiovascular Diseases |

| Antiviral | Infectious Diseases |

| Hypoglycemic | Diabetes |

Role of Fluorinated Organic Compounds in Advanced Research and Development

The introduction of fluorine atoms into organic molecules has become a powerful strategy in modern drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound.

In medicinal chemistry, fluorination is often employed to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to its target. The replacement of a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's absorption and distribution in the body. It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

The strategic incorporation of fluorine can lead to compounds with improved therapeutic profiles. The presence of fluorine can also be leveraged in the development of advanced materials, such as polymers and liquid crystals, by modifying their thermal stability, chemical resistance, and electronic properties. The ongoing development of novel fluorination methods continues to expand the toolkit available to chemists for the synthesis of innovative fluorinated compounds.

Current Research Trajectories and Scope for N-Ethyl-2,5-Difluorobenzene-1-sulfonamide

While extensive research has been conducted on sulfonamides and fluorinated compounds as separate classes, specific academic studies on this compound are not widely published in publicly available literature. However, based on the known properties of its constituent moieties, its potential research trajectories can be inferred.

The synthesis of this compound would likely proceed via the reaction of 2,5-difluorobenzenesulfonyl chloride with ethylamine (B1201723). This is a standard and well-established method for the formation of sulfonamides.

Given the established biological activities of analogous compounds, research into this compound could explore several avenues:

Antimicrobial Activity: As a sulfonamide, it could be screened for activity against various bacterial and fungal strains. The difluoro-substitution on the benzene (B151609) ring may influence its potency and spectrum of activity.

Enzyme Inhibition: Many sulfonamides are known enzyme inhibitors. This compound could be investigated as a potential inhibitor of enzymes such as carbonic anhydrase or various proteases.

Anticancer Research: The 2,5-difluorobenzene motif is present in some compounds investigated for their anticancer properties. Therefore, evaluating the cytotoxic effects of this compound against various cancer cell lines would be a logical step.

Chemical Probe Development: This compound could serve as a scaffold or intermediate for the synthesis of more complex molecules with tailored biological activities.

The future scope of research for this compound will depend on initial screening results. Should it exhibit promising activity in any of these areas, further studies would be warranted to elucidate its mechanism of action, structure-activity relationships, and potential therapeutic applications. The compound's physical and chemical properties, which can be found through its CAS number (898074-77-6), provide a foundation for such investigations. bldpharm.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,5-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO2S/c1-2-11-14(12,13)8-5-6(9)3-4-7(8)10/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMJIUHQPKRCGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=CC(=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Ethyl-2,5-Difluorobenzene-1-sulfonamide and Analogues

The synthesis of arylsulfonamides can be achieved through several established chemical pathways. These methods generally involve the formation of the key sulfur-nitrogen bond from versatile precursor molecules.

Direct Amidation through Sulfonyl Chloride Reactivity with Ethylamine (B1201723)

The most conventional and widely employed method for synthesizing N-alkylated sulfonamides is the reaction of a sulfonyl chloride with a suitable primary or secondary amine. nih.govekb.eg In the case of this compound, this involves the direct amidation of 2,5-difluorobenzene-1-sulfonyl chloride with ethylamine.

Table 1: Representative Conditions for Direct Amidation

| Sulfonyl Chloride Precursor | Amine | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 2,5-Difluorobenzene-1-sulfonyl chloride | Ethylamine | Pyridine (B92270) | Dichloromethane | High |

Precursor-Based Synthetic Strategies Involving Halogenated or Difluorinated Aromatics

Alternative synthetic strategies commence with difluorinated aromatic compounds that are subsequently converted to the target sulfonamide. One such precursor is 2,5-difluoroaniline. This compound can be converted into a diazonium salt, specifically 2,5-difluorobenzene diazonium tetrafluoroborate. researchgate.net This intermediate can then undergo reactions to introduce the sulfonyl chloride moiety, which is subsequently reacted with ethylamine.

Another precursor-based approach involves the oxidative chlorination of thiol derivatives to their corresponding sulfonyl chlorides. ekb.eg For instance, a difluorinated thiophenol could be subjected to an oxidative chlorination system, such as hydrogen peroxide and thionyl chloride, to generate the 2,5-difluorobenzene-1-sulfonyl chloride intermediate in situ. ekb.eg This intermediate is then immediately treated with ethylamine in the same reaction vessel to yield this compound. ekb.eg

Catalytic Approaches in the Synthesis of Sulfonamide Scaffolds

Modern synthetic chemistry has explored catalytic methods to improve the efficiency and environmental footprint of sulfonamide synthesis. Transition metal fluoride-based solid support catalysts, such as iron(III) fluoride (B91410) (FeF3) adsorbed on molecular sieves, have been utilized for the preparation of various sulfonamides. researchgate.net These solid-supported catalysts offer advantages in terms of ease of separation and potential for recycling.

Lewis acid catalysts like iron(III) chloride have also been shown to effectively catalyze direct amidation reactions under solvent-free conditions, although these are more commonly applied to the amidation of esters rather than sulfonyl chlorides. mdpi.com The application of such catalytic systems to the reaction between 2,5-difluorobenzene-1-sulfonyl chloride and ethylamine could offer a milder and more atom-economical route to the target compound.

Derivatization Strategies and Functionalization of the this compound Framework

The this compound molecule possesses a chemically robust framework that allows for further functionalization, primarily through reactions targeting the difluorinated aromatic ring.

Nucleophilic Aromatic Substitution Reactions on the Difluorobenzene Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-poor aromatic rings. masterorganicchemistry.com The benzene (B151609) ring in this compound is rendered electron-deficient by the two strongly electron-withdrawing fluorine atoms and the sulfonamide group (-SO2NHEt). This electronic characteristic makes the ring susceptible to attack by strong nucleophiles. youtube.com

In SNAr reactions, a nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of electron-withdrawing groups, particularly ortho and para to the leaving group, stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens (F > Cl > Br > I). masterorganicchemistry.com

For this compound, a nucleophile could potentially replace one of the fluorine atoms. The regioselectivity of the attack would be dictated by the combined directing effects of the substituents. The powerful electron-withdrawing sulfonamide group would strongly activate the ortho (position 2) and para (position 5) positions relative to itself. Therefore, nucleophilic attack is most likely to occur at the fluorine atom at position 2 or 5.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product |

|---|---|

| Methoxide (CH₃O⁻) | N-ethyl-2-fluoro-5-methoxybenzene-1-sulfonamide or N-ethyl-5-fluoro-2-methoxybenzene-1-sulfonamide |

| Ammonia (NH₃) | N-ethyl-2-amino-5-fluorobenzene-1-sulfonamide or N-ethyl-5-amino-2-fluorobenzene-1-sulfonamide |

Recent advances have also demonstrated that organic photoredox catalysis can enable the nucleophilic defluorination of even unactivated fluoroarenes, expanding the scope of possible transformations. nih.gov

Electrophilic Aromatic Substitution Pathways on the Difluorobenzene Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on the this compound ring is significantly more challenging. Both the fluorine atoms and the N-ethylsulfonamide group are deactivating and meta-directing (with respect to their own positions) due to their electron-withdrawing nature. libretexts.org

If a reaction were to occur, the position of the incoming electrophile would be determined by the directing influence of the existing substituents. The sulfonamide group is a meta-director, and the fluorine atoms are ortho, para-directors, but strongly deactivating. The cumulative deactivating effect would likely make forcing conditions necessary, which could lead to a mixture of products or decomposition. The most likely positions for substitution would be those least deactivated, typically meta to the strongest deactivating groups.

Modifications at the Sulfonamide Nitrogen Atom

The synthesis of this compound and related N-substituted sulfonamides involves the formation of a stable bond between the nitrogen atom of the sulfonamide group and an alkyl group. Various methodologies have been developed for the N-alkylation of sulfonamides, ranging from classical approaches to modern catalytic systems that offer improved efficiency and environmental compatibility.

A primary route for this modification is the reaction of the parent sulfonamide, 2,5-difluorobenzene-1-sulfonamide, with an ethylating agent. Traditional methods often employ the reaction of a sulfonamide with an alkyl halide. nih.gov To overcome limitations such as slow reaction times, potential for dialkylation, and the need for high-boiling aprotic solvents, polymer-supported reagents have been utilized. nih.gov In one such method, the sulfonamide is supported on an anion exchange resin and then reacted with an alkyl halide in an alcoholic medium, which simplifies purification and can lead to high yields of the mono-N-alkylated product. nih.gov

More recently, "borrowing hydrogen" or "hydrogen autotransfer" methodologies have emerged as an attractive, environmentally benign alternative. These reactions use alcohols as alkylating agents, with water being the only byproduct. acs.orgnih.govmdpi.com This approach typically involves a transition metal catalyst that facilitates the temporary oxidation of the alcohol to an aldehyde, condensation with the sulfonamide to form an N-sulfonylimine intermediate, and subsequent reduction of the imine by the hydrogen "borrowed" from the alcohol. nih.gov Various catalytic systems have been developed for this purpose, including those based on iron, manganese, and iridium. acs.orgnih.govnih.gov For instance, a system using a well-defined Mn(I) PNP pincer precatalyst has been shown to be efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, achieving excellent yields. nih.govmdpi.com Similarly, an FeCl2/K2CO3 catalyst system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols. acs.org For reactions in aqueous media, a water-soluble iridium complex has been developed that catalyzes the N-alkylation of sulfonamides with alcohols under microwave irradiation. nih.gov

These methods represent versatile strategies for introducing an ethyl group onto the nitrogen atom of 2,5-difluorobenzene-1-sulfonamide, thereby forming the target compound.

| Methodology | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Classical Alkylation | Alkyl Halides (e.g., Ethyl Iodide) | Base (e.g., K2CO3) | Standard method; may require harsh conditions. | nih.gov |

| Polymer-Supported Synthesis | Alkyl Halides | Anion Exchange Resin | Simplifies purification; high yields of mono-alkylated product. | nih.gov |

| Borrowing Hydrogen Catalysis | Alcohols (e.g., Ethanol) | FeCl2/K2CO3 | Environmentally benign; generates only water as a byproduct. | acs.org |

| Mn(I) PNP Pincer Complex | High yields for diverse sulfonamides; bench-stable precatalyst. | nih.govmdpi.com | ||

| Water-Soluble Iridium Complex | Allows for reaction in aqueous media; microwave compatible. | nih.gov |

Synthesis of Hybrid Molecular Architectures Incorporating Sulfonamide Derivatives

The strategy of creating hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units, is a powerful approach in drug discovery. nih.gov This technique aims to produce new chemical entities with potentially improved efficacy, better selectivity, or the ability to modulate multiple biological targets simultaneously. nih.govnih.gov Sulfonamide derivatives, including structures related to this compound, are frequently incorporated as key building blocks in the design of such hybrid architectures due to their wide range of biological activities. nih.govresearchgate.net

The synthesis of these hybrids involves linking a sulfonamide moiety to another bioactive scaffold. The choice of linker and the synthetic route are crucial for the final molecule's properties. nih.gov For example, hybrid compounds have been synthesized by combining sulfonamide structures with other pharmacologically important scaffolds like quinoline. nih.gov The general synthesis for such hybrids can be a two-step procedure: first, the acylation of an amino-substituted scaffold (like aminoquinoline) with a benzenesulfonyl chloride (such as 2,5-difluorobenzene-1-sulfonyl chloride), followed by complexation or further modification. nih.gov Another approach involves designing and synthesizing hybrids that merge a sulfonamide with a desfluoroquinolone scaffold to create potential antibacterial agents. rsc.org

These molecular hybridization strategies can lead to compounds with enhanced biological profiles. For instance, the combination of different functional groups can address issues like drug resistance. nih.govrsc.org The sulfonamide group in these hybrids can play a crucial role in binding to target enzymes or receptors, while the other molecular fragment can confer additional binding interactions or favorable pharmacokinetic properties. researchgate.net The design of sulfonyl or sulfonamide hybrids is an active area of research, particularly in the development of potential anticancer agents. nih.gov

Stereochemical Considerations in the Synthesis of Related Sulfonamide Compounds

While this compound is an achiral molecule, stereochemistry becomes a critical consideration in the synthesis of more complex, structurally related sulfonamide compounds. The introduction of chirality can occur at a carbon atom alpha to the sulfonamide group, at the sulfur atom itself, or by creating axial chirality in sterically hindered systems. acs.orgnih.gov

The asymmetric synthesis of chiral sulfonamides is an area of significant research interest. One major focus is the creation of N-C axially chiral sulfonamides, which possess a stereogenic axis due to restricted rotation around a nitrogen-carbon bond. nih.gov Catalytic enantioselective methods, such as palladium-catalyzed N-allylation of sulfonamides bearing bulky ortho-substituents, have been developed to construct these atropisomers with good enantioselectivity. nih.gov Another approach involves the atroposelective hydroamination of allenes, which provides a direct route to axially chiral sulfonamides. acs.org

Chirality can also be introduced at the sulfur atom, although this is less common for sulfonamides compared to related structures like sulfoximines. However, the development of enantiopure bifunctional S(VI) transfer reagents has enabled the asymmetric synthesis of related chiral sulfur compounds, demonstrating the feasibility of controlling stereochemistry at a sulfur(VI) center. nih.gov

For compounds with a stereocenter on a carbon atom adjacent to the sulfonamide group, stereoretentive synthetic methods are highly valuable. A reported approach for synthesizing α-C-stereochemically pure secondary sulfonamides involves the electrophilic amination of stereochemically pure sulfinates. nih.govorganic-chemistry.org The use of chiral auxiliaries is another established strategy. For example, chiral amines derived from 2-azabicycloalkane skeletons can be reacted with sulfonyl chlorides to produce a series of chiral sulfonamides. mdpi.com Similarly, quinine (B1679958) has been employed as a chiral auxiliary in the asymmetric synthesis of sulfinamides, which are versatile precursors to other chiral sulfur compounds. nih.gov These methodologies underscore the importance and feasibility of controlling stereochemistry in the synthesis of complex sulfonamide-based molecules for various applications in catalysis and medicinal chemistry. nih.gov

| Type of Chirality | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| N-C Axial Chirality (Atropisomers) | Catalytic Enantioselective N-Allylation | Uses chiral palladium catalysts (e.g., with Trost ligand) for reactions on sterically hindered secondary sulfonamides. | nih.gov |

| Atroposelective Hydroamination of Allenes | Provides a direct and rapid method for constructing axially chiral sulfonamides. | acs.org | |

| α-Carbon Stereocenter | Stereoretentive Electrophilic Amination | Starts with stereochemically pure sulfinates to produce α-chiral secondary sulfonamides. | nih.govorganic-chemistry.org |

| General Chiral Scaffolds | Use of Chiral Auxiliaries/Building Blocks | Incorporates chirality by reacting sulfonyl chlorides with pre-existing chiral amines (e.g., from 2-azabicycloalkanes). | mdpi.com |

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the elucidation of organic structures, offering precise information about the chemical environment of atomic nuclei. For N-ethyl-2,5-difluorobenzene-1-sulfonamide, ¹H, ¹³C, and ¹⁹F NMR studies are instrumental in confirming the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic ring. The ethyl group protons will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are expected to appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will, in turn, show up as a triplet. The proton attached to the sulfonamide nitrogen (-NH-) is expected to produce a signal that may be a triplet, coupled to the adjacent methylene protons, though this signal can sometimes be broad.

The aromatic region will display complex multiplets due to the coupling of the three aromatic protons with each other and with the two fluorine atoms. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the fluorine atoms.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | 1.1 - 1.3 | Triplet | ~7 |

| -CH₂- | 3.0 - 3.2 | Quartet | ~7 |

| -NH- | 5.0 - 6.0 | Triplet (or Broad Singlet) | ~5 |

| Aromatic-H | 7.2 - 7.8 | Multiplet | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic carbons will show complex splitting patterns due to coupling with fluorine atoms (C-F coupling). The carbon atoms directly bonded to fluorine will exhibit large coupling constants.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 14 - 16 |

| -CH₂- | 38 - 40 |

| Aromatic C-S | 135 - 140 |

| Aromatic C-F | 155 - 160 (with large ¹JCF) |

| Aromatic C-H | 115 - 130 |

Note: Predicted values are based on typical chemical shifts for similar structures and are subject to C-F coupling, which will cause splitting of the aromatic carbon signals.

¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene (B151609) ring. The chemical shifts and coupling patterns will be indicative of their positions relative to the sulfonamide group and each other. The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the electronic environment.

Predicted ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F at C-2 | -110 to -120 | Doublet of doublets |

| F at C-5 | -115 to -125 | Doublet of doublets |

Note: Chemical shifts are relative to a standard (e.g., CFCl₃). The multiplicity arises from coupling to aromatic protons and the other fluorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to their vibrational frequencies. The IR spectrum of this compound will show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H bonds.

The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond (asymmetric and symmetric) and a stretching vibration for the S-N bond. The N-H stretching vibration will also be a prominent feature.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| S=O | Asymmetric Stretch | 1330 - 1370 | Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| C-F | Stretch | 1100 - 1250 | Strong |

| S-N | Stretch | 900 - 950 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₉F₂NO₂S), the molecular ion peak [M]⁺ should be observed at m/z 221.23.

The fragmentation pattern will likely involve the cleavage of the S-N bond, loss of the ethyl group, and loss of SO₂. The presence of the difluorophenyl group will lead to characteristic fragments.

Predicted Mass Spectrometry Fragmentation Data:

| m/z | Possible Fragment Ion |

| 221 | [M]⁺ |

| 192 | [M - C₂H₅]⁺ |

| 157 | [C₆H₃F₂SO₂]⁺ |

| 93 | [C₆H₃F₂]⁺ |

| 64 | [SO₂]⁺ |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur should be in close agreement with the theoretical values calculated from the molecular formula C₈H₉F₂NO₂S. A close match, typically within ±0.4%, confirms the empirical and molecular formula of the synthesized compound. researchgate.netnih.govnih.gov

Theoretical Elemental Composition for C₈H₉F₂NO₂S:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 43.43 |

| Hydrogen (H) | 4.10 |

| Fluorine (F) | 17.18 |

| Nitrogen (N) | 6.33 |

| Oxygen (O) | 14.46 |

| Sulfur (S) | 14.49 |

X-ray Crystallography for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases indicates that the definitive solid-state structure of this compound has not yet been determined and reported. Single-crystal X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the determination of the crystal system, space group, and unit cell dimensions.

While crystallographic data for structurally related sulfonamide derivatives and other fluorinated organic compounds are available, specific experimental data for this compound is absent from the current body of scientific literature. The determination of its crystal structure would be a valuable contribution to the field, providing insights into the effects of the ethyl and difluorophenyl substituents on the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state.

Future research efforts may focus on the synthesis of high-quality single crystals of this compound and their subsequent analysis by X-ray diffraction to elucidate its precise molecular architecture.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method to investigate the electronic structure and reactivity of organic compounds, including benzenesulfonamide (B165840) derivatives. These calculations provide insights into the molecule's geometry, stability, and electronic properties.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For benzenesulfonamide analogs, DFT calculations have been employed to determine these frontier molecular orbitals. For instance, in a study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to calculate the HOMO and LUMO energies, revealing that charge transfer occurs within the molecule. nih.gov The HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed over the sulfonamide group and any electron-withdrawing substituents. The fluorine atoms in N-ethyl-2,5-difluorobenzene-1-sulfonamide would be expected to influence the electronic distribution and thus the HOMO-LUMO energies and gap.

Table 1: Representative HOMO-LUMO Data for a Benzenesulfonamide Analog

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.50 |

| HOMO-LUMO Gap | 4.75 |

Note: The data presented is hypothetical and for illustrative purposes, based on typical values for similar aromatic sulfonamides.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For benzenesulfonamide derivatives, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. tandfonline.com These studies on series of N-phenyl-3-sulfamoyl-benzamide-based compounds have generated models with high predictive ability, indicating a good fit of the data. tandfonline.com Such models typically use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a correlation. The resulting contour maps can guide the design of new analogs with improved activity. For this compound, a QSAR model would likely highlight the importance of the electrostatic and hydrophobic properties conferred by the difluorinated phenyl ring and the N-ethyl group.

Table 2: Key Statistical Parameters in a Typical QSAR Study of Benzenesulfonamides

| Parameter | Description | Typical Value |

| q² | Cross-validated correlation coefficient | > 0.5 |

| r² | Non-cross-validated correlation coefficient | > 0.6 |

| r²_pred | Predictive r² for an external test set | > 0.6 |

Note: These values represent common benchmarks for a robust QSAR model.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. Benzenesulfonamides are a well-known class of inhibitors for various enzymes, most notably carbonic anhydrases.

Docking studies on benzenesulfonamide derivatives have provided detailed insights into their binding mechanisms. mdpi.comnih.govtandfonline.comnih.govlongdom.org For example, simulations of benzenesulfonamide-thiazolidinone derivatives with human carbonic anhydrase IX revealed that the compounds bind efficiently in the active site cavity through interactions with key residues. mdpi.com The sulfonamide group typically coordinates with the zinc ion in the active site, while the substituted phenyl ring forms interactions with hydrophobic and hydrophilic residues. In the case of this compound, docking simulations would be crucial to understand how the 2,5-difluoro substitution pattern and the N-ethyl group influence its binding affinity and selectivity for a particular target.

Table 3: Illustrative Molecular Docking Results for a Benzenesulfonamide Analog with a Target Protein

| Parameter | Description | Value |

| Binding Energy | Estimated free energy of binding (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) | Predicted inhibitory constant (nM) | 50 |

| Key Interacting Residues | Amino acids in the active site forming bonds | His94, His96, Thr199 |

Note: The data is hypothetical and representative of typical docking results for a sulfonamide inhibitor.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can also be used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations are commonly used for this purpose. The predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of spectral bands.

For benzenesulfonamide analogs, theoretical vibrational frequencies calculated using DFT have shown good agreement with experimental FT-IR and FT-Raman spectra. nih.govnih.gov Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov For this compound, computational prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra would be particularly valuable for its structural elucidation. The calculated vibrational frequencies would help in assigning the characteristic stretching and bending modes of the S=O, N-H, and C-F bonds.

Table 4: Comparison of Experimental and Computationally Predicted Vibrational Frequencies for a Benzenesulfonamide Analog

| Vibrational Mode | Experimental (cm⁻¹) | Predicted (cm⁻¹) |

| SO₂ asymmetric stretch | 1350 | 1365 |

| SO₂ symmetric stretch | 1160 | 1172 |

| C-F stretch | 1250 | 1260 |

Note: The data is illustrative and represents the typical level of agreement between experimental and DFT-calculated frequencies.

Preclinical Biological Evaluation and Structure Activity Relationships

In Vitro Biological Activity Profiling of N-Ethyl-2,5-Difluorobenzene-1-sulfonamide and its Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, leading to a wide array of derivatives with diverse pharmacological activities. The biological profile of these compounds, including this compound, is typically established through a battery of in vitro assays to determine their potential as therapeutic agents.

Sulfonamides are well-established enzyme inhibitors, and their activity is highly dependent on the specific molecular structure and the target enzyme.

Dihydropteroate (B1496061) Synthase (DHPS): The classical antibacterial action of sulfonamides stems from their ability to inhibit DHPS, a crucial enzyme in the bacterial folic acid synthesis pathway. nih.govresearchgate.net By acting as competitive inhibitors of the natural substrate, p-aminobenzoic acid (pABA), they disrupt folate production, which is essential for bacterial survival. nih.gov The inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies significantly among different sulfonamide derivatives and bacterial species. nih.gov For instance, studies on dihalogenated sulfanilides against DHPS from Toxoplasma gondii have shown Ki values in the low micromolar range, indicating potent inhibition.

Carbonic Anhydrase (CA): Benzenesulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in numerous physiological processes. nanobioletters.commdpi.com Inhibition of specific CA isoforms has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. nanobioletters.comnih.gov The sulfonamide moiety coordinates to the zinc ion in the enzyme's active site, leading to inhibition. mdpi.com Derivatives with fluorinated benzene (B151609) rings have been synthesized and show potent, often subnanomolar, inhibition constants against tumor-associated isoforms like CA IX and CA XII. nih.gov

Cholinesterases: Certain sulfonamide-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the management of Alzheimer's disease. nih.govmdpi.com Novel sulfonamide-based carbamates have demonstrated potent and selective inhibition of BChE, with some derivatives showing significantly higher activity than the standard drug rivastigmine. nih.gov The selectivity and potency are influenced by the substituents on both the aromatic ring and the sulfonamide nitrogen. nih.govnih.gov

Table 1: Representative Enzyme Inhibition Data for Sulfonamide Derivatives

| Compound Class | Target Enzyme | Inhibition Value (Ki or IC50) | Reference |

|---|---|---|---|

| Dihalogenated Sulfanilides | T. gondii DHPS | 1.0 - 8.7 µM (Ki) | |

| Tetrafluorobenzenesulfonamides | Carbonic Anhydrase IX | 1.5 - 38.9 nM (Ki) | nih.gov |

| Tetrafluorobenzenesulfonamides | Carbonic Anhydrase XII | 0.8 - 12.4 nM (Ki) | nih.gov |

| Sulfonamide-Carbamates | Butyrylcholinesterase (BChE) | 4.33 µM (IC50) | nih.gov |

The primary antimicrobial mechanism of sulfonamides is the inhibition of DHPS, which halts folate synthesis in susceptible bacteria and some fungi. nih.gov This bacteriostatic action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.govnih.gov Research into novel sulfonamide derivatives continues to seek compounds with improved potency and the ability to overcome resistance. nih.govekb.eg For example, certain N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide derivatives have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli at concentrations of 125-500 µg/mL. researchgate.net Similarly, other derivatives have shown potent activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of Representative Sulfonamide Derivatives

| Compound Type | Pathogen | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa | Active at 125 µg/mL | researchgate.net |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Escherichia coli | Active at 125 µg/mL | researchgate.net |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus (MRSA) | Higher effect than oxacillin | nih.gov |

| Heterocyclic benzenesulfonamides | Klebsiella pneumonia | Highly potent activity | researchgate.net |

The anticancer potential of sulfonamide derivatives is an active area of research. nanobioletters.commdpi.com Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases overexpressed in tumors (CA IX and XII), disruption of the cell cycle, and induction of apoptosis. nanobioletters.commdpi.com For instance, a study investigating N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide found that the latter compound exhibited potent cytotoxicity against several cancer cell lines. mdpi.comnih.gov It showed a GI50 (concentration for 50% growth inhibition) of 7.2 µM against HeLa (cervical cancer), 4.62 µM against MDA-MB231 (breast cancer), and 7.13 µM against MCF-7 (breast cancer) cells. mdpi.comnih.gov Other novel 1,2,4-triazine (B1199460) sulfonamide derivatives have been shown to induce apoptosis and reduce the concentration of molecules associated with poor prognosis in colon cancer cell lines. mdpi.com

Table 3: In Vitro Anticancer Activity of Representative Sulfonamide Derivatives

| Compound | Cell Line | Cancer Type | Activity (GI50) | Reference |

|---|---|---|---|---|

| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | Cervical | 7.2 µM | mdpi.comnih.gov |

| MDA-MB231 | Breast | 4.62 µM | mdpi.comnih.gov | |

| MCF-7 | Breast | 7.13 µM | mdpi.comnih.gov | |

| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF-7 | Breast | 152.56 µg/mL (IC50) | researchgate.net |

In Vitro Metabolic Stability and Biotransformation Studies (e.g., Liver Microsome Assays, Hepatocytes)

Understanding the metabolic fate of a drug candidate is critical in early-phase drug discovery. In vitro systems like liver microsomes and hepatocytes are used to predict in vivo metabolic clearance. springernature.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). researchgate.net

Studies on structurally related N-ethyl sulfonamides provide a framework for the expected metabolism of this compound. For instance, the biotransformation of N-ethyl perfluorooctanesulfonamide (B106127) (N-EtFOSE) has been studied in rat liver microsomes. nih.gov The primary metabolic pathways identified were N-deethylation, catalyzed by CYP enzymes, and subsequent oxidation. nih.gov Similarly, studies with N-ethyl pentedrone (B609907) in rat, mouse, and human liver microsomes showed species-dependent differences in metabolic rates. nih.gov The compound was metabolized much more slowly in human liver microsomes (t1/2 = 770 min) compared to rat microsomes (t1/2 = 12.1 min), highlighting the importance of using human-derived systems for more accurate predictions. nih.gov Key parameters determined in these studies include the metabolic half-life (t1/2) and intrinsic clearance (Clint). researchgate.netnih.gov

Table 4: Example Metabolic Stability Data for N-Ethyl Pentedrone in Liver Microsomes

| Species | In Vitro Half-life (t1/2, min) | In Vitro Intrinsic Clearance (Clint, µL/min/mg) | Reference |

|---|---|---|---|

| Rat | 12.1 | 229 | nih.gov |

| Mouse | 187 | 14.8 | nih.gov |

| Human | 770 | 3.6 | nih.gov |

Structure-Activity Relationship (SAR) Analysis for Optimized Bioactivity

Structure-activity relationship (SAR) analysis is essential for optimizing the potency and selectivity of lead compounds. For benzenesulfonamide (B165840) derivatives, several structural features are key determinants of biological activity:

The Sulfonamide Group (-SO2NH-): This moiety is critical for the inhibitory activity against both dihydropteroate synthase and carbonic anhydrases. It mimics the carboxylate of pABA and directly interacts with the active site of these enzymes. youtube.com

Aromatic Ring Substitution: The nature and position of substituents on the benzene ring significantly modulate activity. Electron-withdrawing groups, such as the two fluorine atoms in this compound, can influence the acidity of the sulfonamide proton and the compound's binding affinity. nih.gov For instance, in one series of carbonic anhydrase inhibitors, the presence of a 5-chloro-2-hydroxyphenyl group was found to be favorable for activity, while an unsubstituted 2-hydroxyphenyl group had a negative influence. nih.gov

N1-Substitution on the Sulfonamide Nitrogen: The substituent on the sulfonamide nitrogen plays a crucial role in determining potency and isoform selectivity. Monosubstitution, such as the ethyl group in the title compound, is generally favorable for activity, whereas disubstitution often leads to inactive compounds. youtube.com The size and nature of this substituent can be modified to fine-tune the interaction with the target enzyme and optimize pharmacokinetic properties. frontiersin.org For example, introducing heterocyclic rings at this position has been shown to increase the potency of many sulfonamides. youtube.com

Influence of Fluorine Substitution Patterns on Activity and Properties

The introduction of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. In the context of anticonvulsant benzenesulfonamides, the position and number of fluorine substituents on the aromatic ring can significantly influence their activity.

Research on related fluorinated compounds has shown that the presence and location of fluorine can be advantageous for anti-seizure activity. For instance, studies on a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives indicated that fluorine substitution at the ortho and para positions of an N-phenyl ring resulted in a notable anti-seizure effect in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in mice. nih.gov This suggests that the electronic properties and potential for hydrogen bonding conferred by the fluorine atom can be beneficial for activity. The 2,5-difluoro substitution pattern in this compound places fluorine atoms at positions that can influence the electron distribution of the benzene ring and its interaction with biological targets. However, specific studies detailing the precise impact of the 2,5-difluoro pattern on the anticonvulsant properties of benzenesulfonamides are not extensively available in the current literature. Further comparative studies with other mono- and di-fluorinated analogs would be necessary to elucidate the optimal substitution pattern for anticonvulsant efficacy.

Role of the Sulfonamide Moiety in Molecular Recognition and Biological Efficacy

The sulfonamide group (-SO₂NH-) is a critical pharmacophore in a multitude of clinically used drugs, including several anticonvulsants. This functional group is known to be a strong hydrogen bond donor and acceptor, which facilitates interactions with biological targets such as enzymes and receptors. In the context of anticonvulsant agents, the sulfonamide moiety is often considered a key element for binding to molecular targets.

The nitrogen atom of the sulfonamide can be deprotonated under physiological conditions, allowing it to participate in ionic interactions, while the oxygen atoms can act as hydrogen bond acceptors. This versatility in forming non-covalent bonds is crucial for the molecular recognition process at the active site of a target protein. For many benzenesulfonamide derivatives with anticonvulsant activity, the sulfonamide group is essential for their mechanism of action, which can include the inhibition of carbonic anhydrase isoforms found in the brain. nih.gov The inhibition of these enzymes can lead to changes in pH and ion gradients that may contribute to a reduction in neuronal hyperexcitability.

Impact of the N-Ethyl Substituent on Compound Activity

The nature of the substituent on the sulfonamide nitrogen (the N-alkyl group) can significantly impact the physicochemical properties and pharmacological activity of the compound. The N-ethyl group in this compound is a relatively small and lipophilic substituent.

Studies on other classes of anticonvulsants have demonstrated that the size and nature of N-alkyl groups can be a determining factor for activity. For example, in a series of N-Cbz-alpha-amino-N-alkylglutarimides, the N-methyl and N-ethyl derivatives showed different potencies in MES and PTZ tests, suggesting that even a subtle change in the alkyl chain length can alter the interaction with the biological target or affect the compound's pharmacokinetic profile. nih.gov The N-ethyl group can influence properties such as lipophilicity, which affects the ability of the compound to cross the blood-brain barrier, and metabolic stability. The optimal N-alkyl substituent is often a balance between providing sufficient lipophilicity for brain penetration and avoiding steric hindrance that could prevent binding to the target.

Effects of Peripheral Substituents and Hybridization on Biological Profiles

Preclinical Pharmacological Investigations in Relevant Animal Models (e.g., Anticonvulsant Activity)

The preclinical evaluation of potential anticonvulsant agents relies on a battery of well-established animal models that mimic different aspects of human epilepsy. The most common screening models include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES model is indicative of a compound's ability to prevent the spread of seizures, a characteristic of drugs effective against generalized tonic-clonic seizures. The scPTZ test, on the other hand, identifies compounds that can raise the seizure threshold, which is relevant for absence seizures. nih.gov

While specific preclinical data for this compound is not available in the public domain, a hypothetical preclinical investigation would involve determining its efficacy in these primary screening models. Positive results would typically lead to further characterization in more specialized models, such as those for drug-resistant epilepsy or specific epilepsy syndromes. mdpi.com

A comprehensive preclinical pharmacological investigation would generate data on the median effective dose (ED₅₀) in various seizure models and the median toxic dose (TD₅₀), often assessed by the rotarod test for motor impairment. The ratio of these two values provides the protective index (PI = TD₅₀/ED₅₀), a crucial measure of a compound's therapeutic window.

Below is a hypothetical data table illustrating the type of results that would be sought in such preclinical studies, based on data from other benzenesulfonamide derivatives. nih.gov

| Compound | MES (ED₅₀ mg/kg) | scPTZ (ED₅₀ mg/kg) | Rotarod (TD₅₀ mg/kg) | Protective Index (MES) |

| Hypothetical Data for this compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Reference Compound A | 16.36 | >300 | 405.8 | 24.8 |

| Reference Compound B | >300 | 22.50 | 458.1 | >15.3 |

Advanced Research Applications

Utilization as Chemical Building Blocks in Advanced Organic Synthesis

N-ethyl-2,5-difluorobenzene-1-sulfonamide serves as a versatile building block in the synthesis of complex organic molecules, particularly heterocyclic compounds with potential biological activity. The presence of the difluorinated benzene (B151609) ring and the sulfonamide moiety provides multiple reactive sites and influences the electronic properties of the molecule, making it a valuable precursor in medicinal chemistry and drug discovery. researchgate.netnih.gov

The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents. acs.org Its incorporation into molecular structures can enhance binding affinity to biological targets and improve pharmacokinetic properties. The fluorine atoms on the benzene ring can increase metabolic stability and binding affinity through favorable interactions with enzyme active sites. researchgate.net

Research in the field has demonstrated the use of fluorinated benzenesulfonamides in the synthesis of various heterocyclic systems. mdpi.comresearchgate.net These compounds are often explored for their potential as anticancer and antimicrobial agents. The synthetic strategies often involve leveraging the reactivity of the sulfonamide group or the activated positions on the aromatic ring to construct new ring systems. While specific examples detailing the use of this compound in the synthesis of specific heterocyclic compounds are not extensively documented in publicly available literature, its structural similarity to other difluorinated benzenesulfonamides used in these applications suggests its potential as a valuable synthetic intermediate.

The general approach involves the reaction of the sulfonamide nitrogen or the functionalization of the aromatic ring to build more complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the sulfonyl group can activate the aromatic ring for nucleophilic aromatic substitution, providing a pathway for the introduction of various functional groups. masterorganicchemistry.commdpi.com

Application in Polymer Chemistry and Advanced Materials Science

In the realm of polymer chemistry, this compound and its analogs are investigated as monomers for the synthesis of high-performance polymers, such as poly(arylene ether)s. The key to this application lies in the ability of the sulfonamide group to activate the fluorine atoms on the benzene ring towards nucleophilic aromatic substitution (SNAr) polymerization. acs.orgresearchgate.netresearchgate.net

Poly(arylene ether)s are a class of engineering thermoplastics known for their excellent thermal stability and mechanical properties. acs.org Their synthesis often involves the reaction of an activated dihalide monomer with a bisphenol. Research on analogs of this compound, such as N,N-diethyl-3,5-difluorobenzene sulfonamide and 2,4-difluoro-N,N-dimethylbenzenesulfonamide, has demonstrated the viability of using difluorinated benzenesulfonamides as monomers in the synthesis of poly(arylene ether)s. researchgate.netresearchgate.net

In these polymerizations, the difluorinated sulfonamide monomer reacts with various bisphenols in the presence of a base, such as potassium carbonate, in a polar aprotic solvent at elevated temperatures. The sulfonamide group acts as an electron-withdrawing group, activating the ortho and para positions for nucleophilic attack by the phenoxide anions of the bisphenol. acs.org This results in the formation of an ether linkage and the displacement of the fluoride (B91410) ions, leading to the growth of the polymer chain. researchgate.netresearchgate.net

A variety of bisphenols can be employed as comonomers, leading to a range of novel polymers with tailored properties. researchgate.netresearchgate.net The table below summarizes some of the bisphenols used in conjunction with analogous difluorinated sulfonamide monomers.

| Bisphenol Comonomer | Resulting Polymer Properties |

| Bisphenol A | Good thermal stability, amorphous nature |

| 4,4′-Biphenol | Higher glass transition temperatures |

| Bisphenol AF | Enhanced solubility and processability |

| Hydroquinone | Increased rigidity and thermal stability |

This table is based on research conducted with analogs of this compound.

The sulfonamide moiety is a crucial activating group for the nucleophilic aromatic substitution polymerization process. acs.org Its electron-withdrawing nature facilitates the attack of the nucleophile on the carbon atom attached to the fluorine, and it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comacs.org

The position of the sulfonamide group relative to the fluorine atoms significantly influences the reactivity of the monomer. Activation is most effective when the electron-withdrawing group is positioned ortho or para to the leaving group (fluorine). masterorganicchemistry.comacs.org In the case of this compound, the sulfonamide group is ortho to one fluorine atom and meta to the other. While ortho activation is strong, meta activation is generally weaker. researchgate.net However, studies with related isomers have shown that even meta-activation by a sulfonamide group can be sufficient to produce high molecular weight polymers. researchgate.net

The thermal properties of the resulting poly(arylene ether)s are influenced by the structure of both the sulfonamide monomer and the bisphenol comonomer. The table below presents typical thermal properties of poly(arylene ether)s synthesized from analogous difluorinated sulfonamide monomers.

| Property | Value Range |

| Glass Transition Temperature (Tg) | 163 to 199 °C |

| 5% Weight Loss Temperature (TGA) | 398 to 442 °C in nitrogen |

This data is derived from studies on polymers synthesized using 2,4-difluoro-N,N-dimethylbenzenesulfonamide and is indicative of the properties achievable with sulfonamide-activated monomers. researchgate.net

Research in Custom Antibody Labeling and Conjugation

While direct evidence for the use of this compound in custom antibody labeling is not prominent in the existing literature, the chemical functionalities present in the molecule are relevant to the field of bioconjugation. acs.orgnih.gov The difluorophenyl sulfonamide moiety can serve as a reactive handle for the site-selective modification of proteins, including antibodies. researchgate.net

The principle behind this application lies in the reactivity of the fluoroaromatic group towards nucleophilic aromatic substitution by amino acid side chains on the protein surface. nih.gov Cysteine and lysine (B10760008) are common targets for such modifications due to the nucleophilicity of their thiol and amine groups, respectively. nih.govnih.gov

Research has shown that perfluoroaryl compounds can be used for the selective arylation of cysteine residues in peptides and proteins. nih.gov Furthermore, a study on a toll-like receptor 4 (TLR4) inhibitor containing a 2,4-difluorophenyl sulfonamide moiety demonstrated its ability to specifically conjugate to a lysine residue on human serum albumin. This suggests that the difluorophenyl sulfonamide scaffold possesses the necessary reactivity for protein modification.

The process of antibody labeling involves the covalent attachment of a molecule, such as a fluorescent dye, a drug, or a chelating agent for a radionuclide, to the antibody. nih.govcam.ac.ukrsc.org The development of site-selective modification techniques is crucial to ensure the homogeneity and functionality of the resulting antibody-drug conjugates (ADCs) or labeled antibodies. researchgate.netnih.gov The use of reactive handles like difluorophenyl sulfonamides could potentially offer a method for achieving such selectivity.

The reaction would likely proceed via nucleophilic attack of a deprotonated cysteine or lysine residue on the electron-deficient aromatic ring of the sulfonamide, leading to the displacement of a fluoride ion and the formation of a stable covalent bond. The specific conditions, such as pH and temperature, would need to be optimized to ensure selectivity and maintain the integrity of the antibody.

Challenges and Future Perspectives in N Ethyl 2,5 Difluorobenzene 1 Sulfonamide Research

Overcoming Synthetic Hurdles and Developing Novel Methodologies

The synthesis of N-ethyl-2,5-difluorobenzene-1-sulfonamide, while based on established principles of sulfonamide formation, presents challenges inherent to the synthesis of fluorinated aromatic compounds. Traditional methods for creating the core sulfonamide bond involve the reaction of a sulfonyl chloride with a primary or secondary amine. In this case, 2,5-difluorobenzene-1-sulfonyl chloride would be reacted with ethylamine (B1201723), typically in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct.

However, the preparation of the sulfonyl chloride precursor itself can be a hurdle. The introduction of fluorine atoms can alter the reactivity of the benzene (B151609) ring, potentially complicating the chlorosulfonation step. Furthermore, the stability of sulfonyl chlorides can be a concern, necessitating careful handling and reaction conditions.

Modern synthetic chemistry offers several innovative approaches to circumvent these issues. These novel methodologies focus on efficiency, safety, and substrate scope, and could be applied to the synthesis of this compound.

| Method | Description | Potential Advantages for this compound Synthesis |

| Transition-Metal-Catalyzed Cross-Coupling | This involves the coupling of sulfonamides with aryl halides or related compounds. For instance, a copper-catalyzed Chan-Lam N-arylation could potentially be used. | Milder reaction conditions compared to traditional methods; avoids the use of potentially unstable sulfonyl chlorides. |

| Direct C-H Activation/Amination | These methods aim to form the S-N bond by directly functionalizing a C-H bond on the aromatic ring, bypassing the need for pre-functionalized starting materials like sulfonyl chlorides. | Increases atom economy and reduces the number of synthetic steps, leading to a more efficient and environmentally friendly process. |

| Use of Sulfonyl Fluorides | Sulfonyl fluorides are often more stable and easier to handle than their chloride counterparts. The advent of Sulfur(VI)-Fluoride Exchange (SuFEx) "click chemistry" has made sulfonyl fluorides highly attractive reagents for sulfonamide synthesis. northwestern.edu | Enhanced stability of the key intermediate (2,5-difluorobenzene-1-sulfonyl fluoride), leading to safer and more reliable reactions. northwestern.edu |

| Flow Chemistry | Conducting the synthesis in a continuous flow reactor rather than a traditional batch process. | Allows for precise control over reaction parameters such as temperature and mixing, which can improve yield, purity, and safety, particularly for reactions that are highly exothermic or involve unstable intermediates. |

These advanced methodologies represent the future of sulfonamide synthesis, offering pathways to produce compounds like this compound more efficiently and safely.

Advancements in Rational Drug Design and Lead Optimization Strategies

Rational drug design for sulfonamide-based compounds has evolved significantly from the initial discovery of sulfa drugs. For a molecule like this compound, lead optimization would involve systematically modifying its structure to enhance therapeutic efficacy, selectivity, and pharmacokinetic properties.

The difluorinated benzene ring is a key feature. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. researchgate.net Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. researchgate.net In the context of this compound, the two fluorine atoms can:

Enhance Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes. researchgate.net

Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the sulfonamide N-H group, which can be critical for binding to the target enzyme.

Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the binding affinity of the compound. ajchem-b.com

Lead optimization strategies for a compound like this compound would explore a range of structural modifications, guided by computational modeling and structure-activity relationship (SAR) studies.

| Strategy | Example Modification on this compound | Desired Outcome |

| Varying the N-Alkyl Group | Replace the ethyl group with other alkyl chains (e.g., methyl, propyl), cyclic groups (e.g., cyclopropyl), or functionalized chains. | Optimize hydrophobic interactions within the target's binding pocket; improve selectivity and potency. |

| Altering the Fluorine Substitution Pattern | Synthesize isomers with different fluorine positions on the benzene ring (e.g., 2,4-difluoro, 3,5-difluoro). | Fine-tune the electronic properties of the aromatic ring to maximize target engagement and minimize off-target effects. |

| Bioisosteric Replacement | Replace one of the fluorine atoms with another small, electron-withdrawing group like a cyano (-CN) or trifluoromethyl (-CF3) group. | Modulate lipophilicity, polarity, and metabolic stability while maintaining or improving biological activity. |

| Scaffold Hopping | Replace the difluorobenzene ring with other aromatic or heteroaromatic systems while retaining the key N-ethylsulfonamide pharmacophore. | Discover novel chemical scaffolds with improved drug-like properties or intellectual property positions. |

A key approach in modern sulfonamide design is the "tail approach," where chemical functionalities are appended to the main scaffold to interact with regions outside the primary binding site of the target enzyme. northwestern.edu This can dramatically improve isoform selectivity, which is crucial for minimizing side effects. For this compound, this could involve adding substituents to the benzene ring to create additional interaction points with the target protein.

Addressing Emerging Resistance Mechanisms in Therapeutic Applications (General Sulfonamide Context)

The therapeutic efficacy of sulfonamide antibiotics has been significantly challenged by the emergence and spread of bacterial resistance. idsociety.org Since this compound contains the classic sulfonamide pharmacophore, any potential antimicrobial applications would be subject to these same resistance mechanisms. Understanding these mechanisms is critical for the development of next-generation sulfonamides that can evade or overcome resistance.

Sulfonamides typically function by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the bacterial synthesis of folic acid. contagionlive.com Resistance primarily arises through two major mechanisms:

Target Site Modification: Bacteria can acquire mutations in the chromosomal folP gene, which encodes for DHPS. idsociety.org These mutations alter the active site of the enzyme, reducing its affinity for sulfonamides while largely maintaining its affinity for the natural substrate, para-aminobenzoic acid (pABA). nih.gov This allows the folic acid synthesis pathway to continue functioning even in the presence of the drug.

Acquisition of Resistance Genes: A more widespread and clinically significant mechanism is the horizontal gene transfer of mobile genetic elements (like plasmids) that carry sulfonamide resistance genes, known as sul genes. collaborativedrug.com These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are insensitive to sulfonamides. neliti.com

| Resistance Gene | Encoded Enzyme Variant | Mechanism of Insensitivity |

| sul1 | Type-1 resistant DHPS | Possesses structural changes in the active site that sterically hinder sulfonamide binding without significantly affecting pABA binding. Often associated with class 1 integrons. |

| sul2 | Type-2 resistant DHPS | Similar to Sul1, this enzyme variant has a low affinity for sulfonamides. It is commonly found on small, non-conjugative plasmids. |

| sul3 | Type-3 resistant DHPS | A less common but effective resistance determinant that also encodes a sulfonamide-insensitive DHPS. |

| sul4 | Type-4 resistant DHPS | A more recently discovered mobile resistance gene, highlighting the ongoing evolution of sulfonamide resistance. northwestern.edu |

Recent structural and biochemical studies have revealed the molecular basis for this discrimination. For example, the Sul1 and Sul2 enzymes possess a key Phe-Gly sequence insertion in their active sites that effectively creates a "gate" or "filter," allowing the smaller pABA substrate to bind while excluding the bulkier sulfonamide drugs. ajchem-b.comopentools.ai This detailed understanding of resistance at the molecular level is crucial for designing new sulfonamide derivatives that can either inhibit these resistant enzymes or bypass this metabolic pathway altogether.

Interdisciplinary Collaborations for Holistic Research Advancements

The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic agent is rarely linear and cannot be accomplished within a single scientific discipline. Holistic research advancements in this area necessitate robust interdisciplinary collaborations. The fight against complex medical challenges, such as antimicrobial resistance, has underscored the critical need for integrated expertise. idsociety.orgacs.org

A successful research program would involve a synergistic team of experts:

Medicinal and Synthetic Chemists: Responsible for the design, synthesis, and optimization of this compound and its analogues. acs.org They develop novel synthetic routes and create libraries of compounds for biological screening.

Computational Chemists and Molecular Modelers: Utilize computer-aided drug design (CADD) to predict how modifications to the compound will affect its binding to the target protein. They can simulate interactions, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and help prioritize which compounds to synthesize.

Biochemists and Structural Biologists: Express and purify the target protein (e.g., an enzyme or receptor), develop assays to measure the compound's inhibitory activity, and solve the crystal structure of the compound bound to its target. This provides invaluable insight into the precise molecular interactions driving efficacy and selectivity.

Microbiologists (for antimicrobial research): Test the compound's effectiveness against a panel of pathogenic bacteria, including drug-resistant strains. They investigate the mechanisms of action and resistance, providing crucial feedback for the design of more potent and resilient drugs. nih.gov

Pharmacologists and Toxicologists: Evaluate the compound's behavior in cellular and animal models, assessing its efficacy, pharmacokinetic profile (how the body processes the drug), and potential toxicity. nih.gov This is a critical step in determining if a compound is safe and effective enough to advance toward clinical trials.

Clinicians and Public Health Experts: Provide the crucial link to the real-world application of the drug. They help define the unmet medical need, design clinical trials, and understand how a new therapeutic would fit into current treatment paradigms. Their input ensures that research is directed toward solving relevant clinical problems. idsociety.org

The development of the first sulfa drugs was a product of such an interdisciplinary approach, combining the expertise of chemists and medical researchers. pageplace.de Today, this collaborative model is more important than ever. Public-private partnerships, such as the Global Antibiotic Research & Development Partnership (GARDP), and alliances between biotech companies are forming to pool resources and expertise to tackle the global challenge of antimicrobial resistance. contagionlive.comcollaborativedrug.com These collaborations accelerate the discovery process, enabling researchers to more effectively translate fundamental chemical insights into life-saving therapies.

Q & A

Basic: What are the standard synthetic routes for N-ethyl-2,5-difluorobenzene-1-sulfonamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is reacting 2,5-difluorobenzenesulfonyl chloride with ethylamine under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane at 0–5°C). Reaction optimization focuses on minimizing side reactions (e.g., over-sulfonylation) by adjusting stoichiometry, temperature, and solvent polarity. Purity is enhanced via recrystallization from ethanol/water mixtures .

Advanced: How can regioselectivity challenges in fluorination be addressed during synthesis?

Answer:

Regioselective fluorination is critical for positioning fluorine atoms at the 2- and 5-positions. Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions (diazotization followed by HF displacement) are employed. Computational modeling (e.g., DFT calculations) predicts electron density distribution to guide reagent choice. For example, meta-directing groups on the benzene ring may necessitate protective group strategies to achieve desired substitution patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Key methods include:

- NMR : H/C NMR to confirm ethyl and sulfonamide groups (e.g., δ 1.2 ppm for CH, δ 3.4 ppm for CH adjacent to sulfonamide).

- MS : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 249.05).

- XRD : For crystalline samples, XRD resolves spatial arrangement of fluorine atoms and sulfonamide geometry .

Advanced: How do structural modifications (e.g., fluorine position, ethyl group) influence biological activity in sulfonamide derivatives?

Answer:

Fluorine atoms enhance electronegativity and metabolic stability, while the ethyl group modulates lipophilicity and membrane permeability. SAR studies show that 2,5-difluoro substitution increases binding affinity to carbonic anhydrase isoforms compared to mono-fluoro analogs. Ethyl groups reduce steric hindrance, improving interaction with hydrophobic enzyme pockets. Comparative assays with analogs (e.g., N-methyl or N-propyl derivatives) are critical for validating these effects .

Basic: What are the documented biological activities of this compound?

Answer:

The compound exhibits inhibitory activity against carbonic anhydrase IX/XII (implicated in cancer progression) and antimicrobial effects against Gram-positive bacteria (MIC 8–16 µg/mL). These properties are attributed to sulfonamide’s ability to coordinate zinc ions in enzyme active sites. Standard assays include fluorescence-based enzymatic inhibition and broth microdilution for antimicrobial testing .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

Discrepancies (e.g., variable IC values across studies) may arise from differences in assay conditions (pH, temperature) or impurity profiles. A systematic approach includes:

- Reproducibility checks : Repeating assays under standardized conditions.

- Purity validation : Using HPLC (>98% purity) and elemental analysis.

- Meta-analysis : Comparing data across structurally related compounds (e.g., N-ethyl-4-nitrobenzenesulfonamide) to identify trends .

Basic: What stability considerations are critical for handling and storing this compound?

Answer:

this compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at –20°C in airtight containers with desiccants. Stability in DMSO (common solvent for biological assays) should be monitored via periodic NMR to detect degradation (e.g., sulfonic acid formation) .

Advanced: What computational tools predict the reactivity of this compound in nucleophilic environments?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic centers susceptible to nucleophilic attack. Fukui indices identify reactive sites (e.g., sulfur in sulfonamide). Molecular dynamics simulations (e.g., GROMACS) predict solvation effects in aqueous vs. organic media, guiding solvent selection for reactions .

Basic: What toxicity profiles should be considered during in vitro studies?

Answer:

Preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) indicate an IC > 100 µM, suggesting low acute toxicity. However, prolonged exposure may induce oxidative stress; ROS detection assays (e.g., DCFH-DA) are recommended. Always follow OSHA guidelines for handling sulfonamides (e.g., PPE, fume hoods) .

Advanced: How can enantiomeric purity be achieved and validated for chiral derivatives?

Answer:

Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiomeric excess (>99%). Validate via polarimetry and circular dichroism (CD) spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products